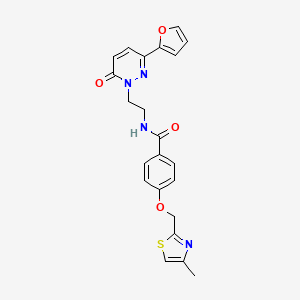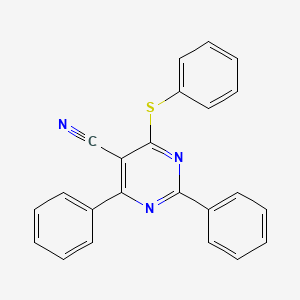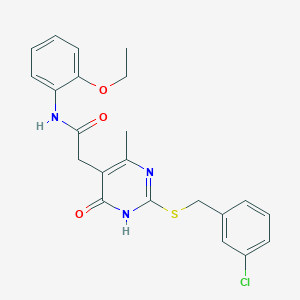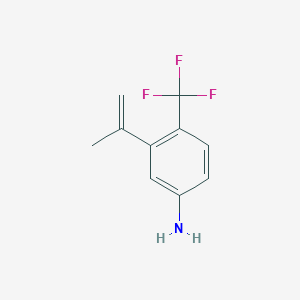
(5-Methoxybenzofuran-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxybenzofuran-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as MBT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MBT belongs to the family of benzofuran and thiazepan compounds, which have been studied for their various biological activities.
Mechanism of Action
Target of Action
Benzofuran derivatives have been known to exhibit a wide array of biological activities, making them a privileged structure in the field of drug discovery .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been known to interact with various biochemical pathways, leading to a wide range of biological and pharmacological effects .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives have been known to exhibit a wide range of biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of various compounds .
Advantages and Limitations for Lab Experiments
One advantage of using (5-Methoxybenzofuran-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more targeted and specific effects compared to compounds that interact with multiple receptor types. However, one limitation of using this compound is its relatively low potency compared to other compounds, which may require higher doses to achieve desired effects.
Future Directions
There are several potential future directions for research on (5-Methoxybenzofuran-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone. One area of interest is its potential as a treatment for depression and anxiety disorders, which could be explored further in clinical trials. Another area of interest is its potential cognitive enhancing effects, which could be studied in more detail using animal models and human subjects. Additionally, further research could be conducted to elucidate the precise mechanism of action of this compound and its effects on various neurotransmitter systems.
Synthesis Methods
The synthesis of (5-Methoxybenzofuran-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves a multi-step process. The starting materials, 5-methoxybenzofuran-2-carboxylic acid and 7-phenyl-1,4-thiazepane-4-carboxylic acid, are first activated with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and reacted with 4-dimethylaminopyridine (DMAP) to form the corresponding acid anhydrides. These anhydrides are then reacted with methanol and triethylamine to form the final product, this compound.
Scientific Research Applications
(5-Methoxybenzofuran-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been studied for its potential as a treatment for depression and anxiety disorders.
properties
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-24-17-7-8-18-16(13-17)14-19(25-18)21(23)22-10-9-20(26-12-11-22)15-5-3-2-4-6-15/h2-8,13-14,20H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXSHXFNFPLMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2902578.png)
![Diethyl 2-[2-(1-benzyl-4-piperidinylidene)hydrazino]-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2902579.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2902580.png)
![3-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2902583.png)
![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2902588.png)
![3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2902589.png)

![2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2902592.png)
![3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2902593.png)




